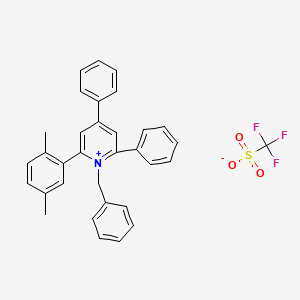

1-Benzyl-2-(2,5-dimethylphenyl)-4,6-diphenylpyridin-1-ium trifluoromethanesulfonate

Description

This pyridinium-based ionic compound (CAS 86018-79-3, molecular formula C₃₃H₂₈F₃NO₃S, molecular weight 575.64 g/mol) features a benzyl group at the 1-position, a 2,5-dimethylphenyl substituent at the 2-position, and phenyl groups at the 4- and 6-positions of the pyridinium core. The trifluoromethanesulfonate (triflate) counterion enhances its solubility in polar solvents and stability under acidic conditions .

Properties

IUPAC Name |

1-benzyl-2-(2,5-dimethylphenyl)-4,6-diphenylpyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N.CHF3O3S/c1-24-18-19-25(2)30(20-24)32-22-29(27-14-8-4-9-15-27)21-31(28-16-10-5-11-17-28)33(32)23-26-12-6-3-7-13-26;2-1(3,4)8(5,6)7/h3-22H,23H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROKTTKMOUWGQT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC(=CC(=[N+]2CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Benzyl-2-(2,5-dimethylphenyl)-4,6-diphenylpyridin-1-ium trifluoromethanesulfonate (commonly referred to as the compound of interest) is a synthetic organic compound that has gained attention in various fields of research due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine ring substituted with benzyl and dimethylphenyl groups. The trifluoromethanesulfonate moiety enhances its solubility and reactivity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₃₃F₃N₂O₃S |

| Molecular Weight | 612.73 g/mol |

| Melting Point | 146.0 - 153.0 °C |

| Purity (HPLC) | >97.0% |

Mechanisms of Biological Activity

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Antioxidant Properties : The presence of multiple aromatic rings may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Cellular Signaling Modulation : The compound may interact with various cellular receptors or signaling pathways, influencing processes such as apoptosis and cell proliferation.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

Anticancer Activity

A study investigated the effects of the compound on cancer cell lines, revealing that it exhibited significant cytotoxicity against several types of cancer cells, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases.

Antimicrobial Effects

The compound has shown promising results in inhibiting the growth of various bacterial strains. In vitro assays demonstrated that it effectively reduced bacterial viability, suggesting potential applications in developing new antimicrobial agents.

Case Studies

- Case Study 1 : In a controlled experiment involving human cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

- Case Study 2 : A study assessing the antimicrobial properties revealed that the compound effectively inhibited Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, highlighting its potential as a novel antibacterial agent.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Effects :

- The 2,5-dimethylphenyl group in the target compound introduces steric hindrance and electron-donating effects, which may enhance thermal stability compared to the 4-bromophenyl analog .

- Bromine in the 4-bromophenyl derivative (CAS 83993-92-4) could enable cross-coupling reactions, a feature absent in the dimethyl-substituted compound .

Counterion Influence :

- The triflate ion (CF₃SO₃⁻) offers superior solubility in polar aprotic solvents (e.g., DMSO) compared to tetrafluoroborate (BF₄⁻), which may precipitate under high ionic strength conditions .

- Triflate salts are generally more stable toward hydrolysis than tetrafluoroborates, making them preferable for long-term storage .

Molecular Complexity :

- The target compound’s multi-aryl substitution contrasts with simpler analogs like 2-(benzyloxy)-1-methylpyridin-1-ium triflate (), which lacks extended conjugation and steric bulk. This complexity may influence applications in ionic liquids or fluorescence-based materials .

Crystallographic and Hydrogen-Bonding Analysis

- Crystallography : Structural validation using SHELX software (e.g., SHELXL) is critical for confirming bond lengths and angles in these compounds . For instance, the pyridinium core’s planarity and aryl substituent dihedral angles could differ significantly between analogs, affecting packing efficiency.

- Hydrogen Bonding : Graph set analysis () reveals that triflate ions often participate in C–H···O interactions. In the target compound, the 2,5-dimethylphenyl group may disrupt intermolecular hydrogen bonding compared to unsubstituted analogs, leading to altered melting points or solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.